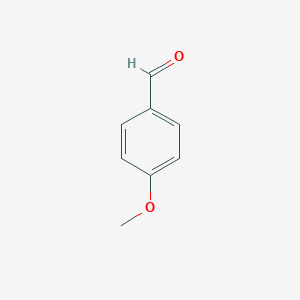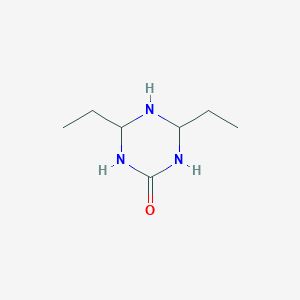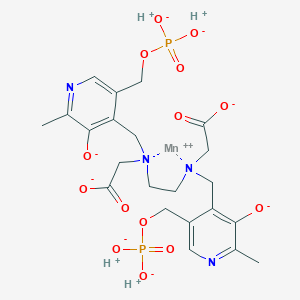
Manganese dipyridoxyl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese dipyridoxyl diphosphate (MnDPDP) is a contrast agent used in magnetic resonance imaging (MRI). It is a chelated complex of manganese and dipyridoxyl diphosphate, which has a high affinity for hepatocytes. MnDPDP has been extensively studied for its potential use in liver imaging and as a therapeutic agent for liver diseases.
Mecanismo De Acción
Manganese dipyridoxyl diphosphate works by binding to the hepatocytes in the liver, which have a high concentration of divalent metal ions. This binding results in a change in the magnetic properties of the liver tissue, which can be detected by MRI. Manganese dipyridoxyl diphosphate also has antioxidant properties, which may help to protect the liver from oxidative stress and damage.
Efectos Bioquímicos Y Fisiológicos
Manganese dipyridoxyl diphosphate has been shown to have minimal biochemical and physiological effects on the liver and other organs. It is rapidly eliminated from the body through the kidneys and does not accumulate in tissues. Studies have also shown that Manganese dipyridoxyl diphosphate does not affect liver function or cause any adverse reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Manganese dipyridoxyl diphosphate has several advantages for lab experiments, including its high affinity for hepatocytes and its ability to enhance liver imaging. However, its use in lab experiments is limited by its high cost and the need for specialized equipment, such as an MRI machine.
Direcciones Futuras
There are several future directions for the use of Manganese dipyridoxyl diphosphate in scientific research. One potential area of study is the use of Manganese dipyridoxyl diphosphate in the diagnosis and treatment of liver diseases, such as cirrhosis and hepatitis. Another area of study is the development of new contrast agents that can target specific liver cells or tissues. Additionally, there is a need for further research into the long-term effects of Manganese dipyridoxyl diphosphate on liver function and overall health.
Métodos De Síntesis
Manganese dipyridoxyl diphosphate is synthesized by reacting manganese chloride with dipyridoxyl diphosphate in an aqueous solution. The resulting complex is purified and formulated for use in MRI.
Aplicaciones Científicas De Investigación
Manganese dipyridoxyl diphosphate has been used in various scientific research applications, including liver imaging, liver disease diagnosis, and therapeutic treatment. Its high affinity for hepatocytes makes it an ideal contrast agent for liver imaging, allowing for enhanced visualization and detection of liver lesions and abnormalities. In addition, Manganese dipyridoxyl diphosphate has been studied for its potential use in treating liver diseases, such as cirrhosis and hepatitis.
Propiedades
Número CAS |
119797-12-5 |
|---|---|
Nombre del producto |
Manganese dipyridoxyl diphosphate |
Fórmula molecular |
C22H28MnN4O14P2-2 |
Peso molecular |
689.4 g/mol |
Nombre IUPAC |
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-4 |
Clave InChI |
QDQFSBKXQQZVTB-UHFFFAOYSA-J |
SMILES |
[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
SMILES canónico |
[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
Sinónimos |
N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



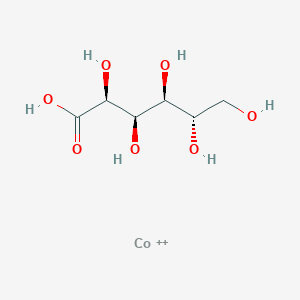
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
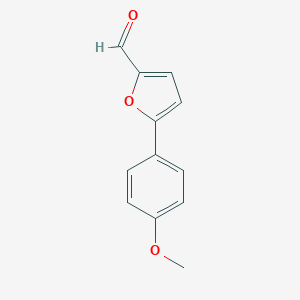
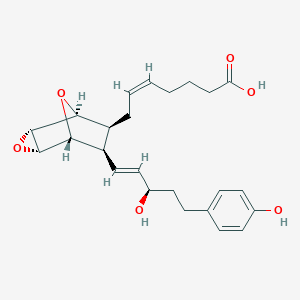
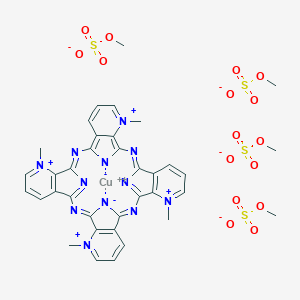
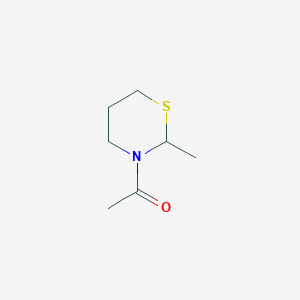
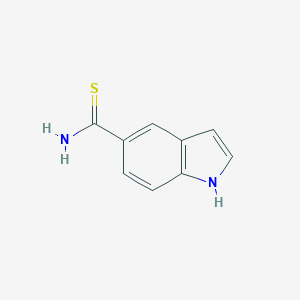
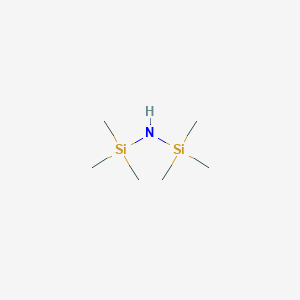
![(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl](/img/structure/B44284.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
